Technical Monograph: 6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-ol
Technical Monograph: 6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-ol
A Privileged Scaffold for Medicinal Chemistry and Drug Discovery[1]
Executive Summary
The compound 6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-ol (CAS: 1021089-01-9) represents a highly specialized heterocyclic intermediate within the 1,8-naphthyridine class. Structurally characterized by a diazanaphthalene core, this molecule serves as a critical bioisostere for quinoline and isoquinoline scaffolds in drug design.[1]
Its significance lies in its trifunctional nature:
-
The 2-Hydroxy/2-Oxo Motif: Capable of lactam-lactim tautomerism, serving as a hydrogen bond donor/acceptor pair essential for kinase hinge binding.[1]
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The 6-Bromo Handle: A sterically constrained electrophilic site positioned between two methyl groups, enabling high-value cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
-
The 5,7-Dimethyl Pattern: Provides steric bulk and lipophilicity, modulating metabolic stability and preventing "flat" molecular conformations.[1]
This guide details the physicochemical properties, synthesis logic, and reactivity profile of this compound, designed for researchers optimizing lead compounds in oncology and infectious disease programs.
Physicochemical Profile
The following data aggregates experimental and predicted values essential for handling and formulation.
| Property | Value / Description | Context |
| CAS Number | 1021089-01-9 | Unique Identifier [1] |
| Molecular Formula | C₁₀H₉BrN₂O | |
| Molecular Weight | 253.10 g/mol | Fragment-based drug discovery (FBDD) compliant |
| Appearance | Pale yellow to off-white solid | Typical of halogenated naphthyridines |
| Solubility | DMSO, DMF (High); Water (Low) | Requires polar aprotic solvents for reaction |
| pKa (Predicted) | ~0.5 (N1), ~11.0 (OH/NH) | Amphoteric character due to tautomerism |
| H-Bond Donors | 1 (in lactam form) | Critical for active site recognition |
| H-Bond Acceptors | 2 (N8, O2) |
Structural Analysis: The Tautomeric Equilibrium
A defining feature of 1,8-naphthyridin-2-ols is their existence in equilibrium between the 2-ol (lactim) and 2-one (lactam) forms. In the solid state and polar solvents (DMSO, MeOH), the 2-one (lactam) tautomer predominates due to the stability of the amide-like resonance.
Understanding this equilibrium is vital for alkylation strategies. Reactions under basic conditions can yield mixtures of O-alkylated (lactim ether) and N-alkylated (lactam) products depending on the counter-ion and solvent polarity (Hard-Soft Acid-Base theory).
Visualization: Tautomerism & Reactivity Logic[2]
Figure 1: Tautomeric equilibrium determines the regioselectivity of alkylation and activation pathways.
Synthesis & Manufacturing Methodologies
The synthesis of 6-bromo-5,7-dimethyl-1,8-naphthyridin-2-ol generally follows a convergent heterocyclic construction followed by functionalization.
The Modified Friedländer/Skraup Approach
The most robust route involves the condensation of a substituted 2-aminopyridine with a malic acid derivative or a beta-keto ester.[1]
Protocol:
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Precursor Selection: Start with 2-amino-4,6-dimethylpyridine .[1]
-
Ring Closure: Condensation with malic acid in concentrated sulfuric acid (Pechmann-type synthesis) or with dimethyl malonate at high temperatures (Dowtherm A).[1]
-
Regioselective Bromination:
-
Reagents: Bromine (Br₂) in Glacial Acetic Acid or N-Bromosuccinimide (NBS) in DMF.[1]
-
Conditions: The 5,7-dimethyl substitution activates the ring, but also provides steric hindrance. However, position 6 is the only available aromatic proton on the pyridine ring (Ring B).
-
Outcome: Electrophilic substitution occurs exclusively at C6, yielding the target 6-bromo-5,7-dimethyl-1,8-naphthyridin-2-ol .
-
Quality Control (Self-Validating System)
To ensure the integrity of the synthesized material, the following checks are mandatory:
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1H NMR (DMSO-d6): Look for the disappearance of the C6 proton signal and the retention of the C3/C4 alkene doublets (or singlets depending on resolution) and two distinct methyl singlets.
-
LC-MS: Confirm the characteristic bromine isotope pattern (M and M+2 peaks of equal intensity).
Reactivity Profile & Derivatization[2][6][7]
The 6-bromo-5,7-dimethyl-1,8-naphthyridin-2-ol scaffold is a versatile "switchboard" for medicinal chemists.
Palladium-Catalyzed Cross-Coupling (C6 Position)
The C6-Bromine is the primary handle for diversity.[1]
-
Challenge: The bromine is flanked by two methyl groups (positions 5 and 7).[1] This creates significant steric hindrance .[1]
-
Solution: Use active, bulky phosphine ligands (e.g., SPhos, XPhos) or NHC-palladium complexes (e.g., PEPPSI) to facilitate oxidative addition and reductive elimination.
-
Application: Suzuki couplings here allow the introduction of aryl/heteroaryl groups, often resulting in atropisomers (axial chirality) due to restricted rotation against the methyl groups [3].
Nucleophilic Displacement (C2 Position)
To access 2-amino or 2-alkoxy derivatives, the oxygen must be converted to a leaving group.[1]
-
Activation: Reflux with phosphoryl chloride (POCl₃) converts the 2-ol to 2-chloro-6-bromo-5,7-dimethyl-1,8-naphthyridine .
-
SNAr: The 2-chloro position is highly reactive toward nucleophilic aromatic substitution (amines, alkoxides) due to the electron-deficient nature of the naphthyridine ring [2].
Visualization: Synthetic Workflow
Figure 2: Divergent synthesis pathways from the core scaffold.
Applications in Drug Discovery[8][9]
Kinase Inhibition
The 1,8-naphthyridine core is a classic bioisostere for the quinoline core found in many kinase inhibitors (e.g., Lenvatinib analogs). The 2-one/2-ol motif can function as a "hinge binder," forming hydrogen bonds with the ATP-binding pocket of kinases (e.g., EGFR, VEGFR). The 5,7-dimethyl groups can fill hydrophobic pockets, improving potency and selectivity [2, 5].
Antibacterial Agents
Historically linked to Nalidixic acid, 1,8-naphthyridines are potent DNA gyrase inhibitors.[1] While modern fluoroquinolones dominate, the 1,8-naphthyridine scaffold remains a viable backup for multidrug-resistant (MDR) Gram-negative pathogens [3].
PET Imaging Precursors
Brominated naphthyridines are excellent precursors for Carbon-11 (via methylation) or Fluorine-18 (via halogen exchange) radiotracers used in Positron Emission Tomography (PET) to map neuroreceptors [4].[1]
Safety and Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]
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Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.[1]
-
Spill Protocol: Sweep up solid; do not flush into surface water.[1] Dispose of as halogenated organic waste.[1]
References
-
National Center for Biotechnology Information.[1] (2015).[1] 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed.[1] Retrieved from [Link]
-
PharmRxiv.[1] (n.d.). Advancing 6-bromo-7-[11C]methylpurine synthesis (Analogous Chemistry). Retrieved from [Link]
-
Wiley Online Library.[1] (2025).[2][1][5][6][7] Medicinal Chemistry Perspective of 1,8‐Naphthyridines as Anticancer Agents. Retrieved from [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. [1, 8]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
